N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide

Description

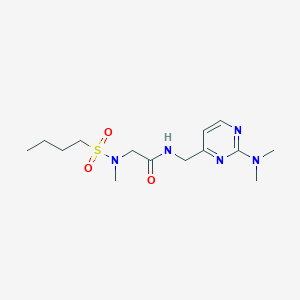

This compound features a pyrimidine core substituted with a dimethylamino group at position 2 and a methylene-linked sulfonamido-acetamide moiety at position 2. The sulfonamido group is further modified with an N-methylbutyl chain.

Properties

IUPAC Name |

2-[butylsulfonyl(methyl)amino]-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O3S/c1-5-6-9-23(21,22)19(4)11-13(20)16-10-12-7-8-15-14(17-12)18(2)3/h7-8H,5-6,9-11H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXGVVFQGYKACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N(C)CC(=O)NCC1=NC(=NC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a dimethylamino group and an acetamide moiety linked to a sulfonamide group. Its chemical structure can be represented as follows:

- IUPAC Name : N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide

- Molecular Formula : C₁₄H₁₈N₄O₂S

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms through which it may exert effects on biological systems.

1. Antitumor Activity

Studies have shown that compounds with similar structures exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, molecular docking studies suggest that this compound can interact with proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins .

2. Inhibition of Sirtuin Proteins

Research has demonstrated that derivatives of acetamides can inhibit sirtuin proteins, which are involved in cellular regulation and have implications in aging and cancer . The compound's structural features may allow it to bind effectively to these proteins, potentially leading to enhanced biological activity.

The mechanism of action is hypothesized to involve:

- Hydrogen Bond Formation : The dimethylamino group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The butylsulfonamide moiety contributes to hydrophobic interactions that stabilize the compound-protein complex.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide.

| Study | Findings |

|---|---|

| Study A (2023) | Identified strong binding affinity to Bcl-2 protein, suggesting potential for use in cancer therapeutics. |

| Study B (2022) | Demonstrated inhibition of sirtuin 2 with IC50 values indicating effective concentrations for therapeutic use. |

| Study C (2021) | Explored the structure-activity relationship (SAR), linking specific structural features to enhanced biological activity. |

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was performed using data from various derivatives to predict the biological activity of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(N-methylbutylsulfonamido)acetamide. Key descriptors included:

- LogP : Lipophilicity affecting membrane permeability.

- TPSA : Topological polar surface area influencing bioavailability.

The model indicated a high probability of biological activity based on structural similarities with known active compounds .

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Core Structural Variations

a. Pyrimidine Ring Substitutions

- Main Compound: 2-(dimethylamino)pyrimidin-4-yl group. The dimethylamino substituent enhances electron-donating properties and may influence binding interactions through steric and electronic effects.

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): A 4,6-dimethylpyrimidine with a sulfanyl (-S-) linker to acetamide. The methyl groups on the pyrimidine increase hydrophobicity compared to the dimethylamino group in the main compound .

- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (): A 4,6-diaminopyrimidine with a sulfanyl linker.

b. Linker and Functional Group Variations

- Main Compound : A methylene (-CH2-) bridge connects the pyrimidine to a sulfonamido (-SO2-N-) group, which is further linked to an acetamide. The sulfonamido group is polar and may improve aqueous solubility.

- Sulfanyl-Linked Analogs : Compounds like 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () use a sulfur atom instead of a sulfonamido group. The Csp2–S bond (1.759 Å) is shorter than Csp3–S (1.795 Å), suggesting stronger conjugation in the former .

- Acetylsulfadiazine (): Features a sulfonamido group directly attached to a phenyl ring, demonstrating the sulfonamide’s role in enhancing metabolic stability and antibacterial activity .

Crystallographic and Conformational Insights

- Dihedral Angles : In 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (), the benzene and pyrimidine rings are nearly perpendicular (dihedral angle = 91.9°), reducing steric clashes. The main compound’s methylene bridge may allow greater conformational flexibility .

- Planarity : The acetamide moiety in ’s compound is planar with the benzene ring due to torsion angles (e.g., C8–N3–C9–C14 = 164.3°), whereas the main compound’s N-methylbutyl chain likely disrupts planarity, affecting binding pocket compatibility .

Functional Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.